molecular formula C5H12NO2P B14715804 1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- CAS No. 7077-42-1

1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl-

Cat. No.: B14715804
CAS No.: 7077-42-1
M. Wt: 149.13 g/mol
InChI Key: XGWPFWDRWZFBKD-UHFFFAOYSA-N
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Description

1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure. This compound is known for its reactivity and is used in various chemical reactions and applications, particularly in the synthesis of phospholipids and other phosphorus-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- typically involves the reaction of phosphorus trichloride with an amino alcohol, followed by the addition of an ethoxy group. The reaction conditions often require the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitrilimines, which react with 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- to form various products. The reactions often require specific conditions such as controlled temperature and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with nitrilimines can lead to the formation of different phospholipid derivatives .

Scientific Research Applications

1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3,2-oxazaphospholidine, 2-ethoxy-3-methyl- involves its reactivity with various molecular targets. The compound can interact with enzymes and other proteins, leading to changes in their activity. The specific pathways involved depend on the nature of the target molecules and the conditions of the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,2-Oxazaphospholidine, 2-ethoxy-3-methyl- is unique due to its specific reactivity and the presence of an ethoxy group, which influences its chemical behavior and applications. Its ability to undergo various chemical reactions and form diverse products makes it valuable in research and industrial applications .

Properties

CAS No.

7077-42-1

Molecular Formula

C5H12NO2P

Molecular Weight

149.13 g/mol

IUPAC Name

2-ethoxy-3-methyl-1,3,2-oxazaphospholidine

InChI

InChI=1S/C5H12NO2P/c1-3-7-9-6(2)4-5-8-9/h3-5H2,1-2H3

InChI Key

XGWPFWDRWZFBKD-UHFFFAOYSA-N

Canonical SMILES

CCOP1N(CCO1)C

Origin of Product

United States

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